Cas no 1201437-08-2 (Ethyl 3-methyl-2,4-dioxo-4-(3-(trifluoromethyl)phenyl)butanoate)

Ethyl 3-methyl-2,4-dioxo-4-(3-(trifluoromethyl)phenyl)butanoate structure
1201437-08-2 structure
Product Name:Ethyl 3-methyl-2,4-dioxo-4-(3-(trifluoromethyl)phenyl)butanoate
CAS No:1201437-08-2
MF:C14H13F3O4
MW:302.245835065842
CID:2622494
PubChem ID:45790163
Update Time:2025-04-21

Ethyl 3-methyl-2,4-dioxo-4-(3-(trifluoromethyl)phenyl)butanoate Chemical and Physical Properties

Names and Identifiers

    • DTXSID90672235
    • 1201437-08-2
    • ETHYL 3-METHYL-2,4-DIOXO-4-(3-(TRIFLUOROMETHYL)PHENYL)BUTANOATE
    • ethyl 3-methyl-2,4-dioxo-4-[3-(trifluoromethyl)phenyl]butanoate
    • Ethyl 3-methyl-2,4-dioxo-4-(3-(trifluoromethyl)phenyl)butanoate
    • Inchi: 1S/C14H13F3O4/c1-3-21-13(20)12(19)8(2)11(18)9-5-4-6-10(7-9)14(15,16)17/h4-8H,3H2,1-2H3
    • InChI Key: PDKNURRLZQPCIO-UHFFFAOYSA-N
    • SMILES: FC(C1=CC=CC(=C1)C(C(C(C(=O)OCC)=O)C)=O)(F)F

Computed Properties

  • Exact Mass: 302.07659338Da
  • Monoisotopic Mass: 302.07659338Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 6
  • Complexity: 417
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 60.4Ų

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